4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol typically involves the condensation of 3-chloro-4-methoxyaniline with 4-bromo-2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The product is then isolated by evaporation of the solvent and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chloroaniline: Similar in structure but lacks the methoxy groups.
4-Bromo-2-chloroacetanilide: Contains a similar aromatic ring with bromine and chlorine substituents but has an acetamide group instead of the imine and methoxy groups
Uniqueness
4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol is unique due to the presence of both bromine and chlorine atoms, as well as the imine and methoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H13BrClNO3 |
---|---|
Molecular Weight |
370.62 g/mol |
IUPAC Name |
4-bromo-2-[(3-chloro-4-methoxyphenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-4-3-11(7-12(13)17)18-8-9-5-10(16)6-14(21-2)15(9)19/h3-8,19H,1-2H3 |
InChI Key |
BPRWAHMXZAYJLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Br)OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.